molecular formula C21H22N4O2S B2957021 N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921481-71-2

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2957021
CAS RN: 921481-71-2
M. Wt: 394.49
InChI Key: OOXATPWWXWJCJM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as DTUA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

A study by Gull et al. (2016) elaborates on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, demonstrating their moderate to significant activities in various biological assays, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. The compounds exhibited notable urease inhibition, surpassing the standard used in the study. This highlights the potential utility of acetamide derivatives in developing urease inhibitors, which could be beneficial in treating diseases caused by urease-producing pathogens (Gull et al., 2016).

Computational Studies and SAR

The same study also conducted molecular docking studies to understand the mechanism behind the observed urease inhibition. The results indicated that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, emphasizing the importance of hydrogen bonding for inhibition. Such insights into structure-activity relationships (SAR) can guide the design of more potent urease inhibitors by focusing on enhancing hydrogen bonding interactions with the enzyme (Gull et al., 2016).

Anticancer Activities

Duran and Demirayak (2012) reported the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which were tested for anticancer activities. Selected compounds exhibited reasonable activity against various human tumor cell lines, particularly melanoma-type cell lines. This study suggests the potential application of these derivatives in cancer therapy, showcasing the versatility of acetamide compounds in medicinal chemistry (Duran & Demirayak, 2012).

VEGFR-2 Inhibition

Toolabi et al. (2022) synthesized a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives with a phenyl urea moiety, evaluating them as antiproliferative agents against cancer cell lines. The study identified compounds exhibiting significant cytotoxic effects and the ability to inhibit the phosphorylation of VEGFR-2 in cancer cells, suggesting their potential as VEGFR-2 inhibitors for cancer treatment (Toolabi et al., 2022).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)23-20(27)25-21-24-18(12-28-21)11-19(26)22-17-9-6-14(2)15(3)10-17/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXATPWWXWJCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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